Formamido(oxo)acetic acid

Description

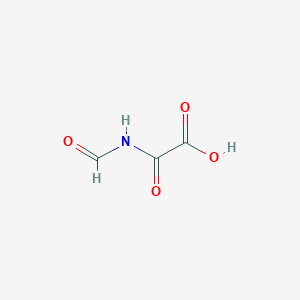

Structure

2D Structure

3D Structure

Properties

CAS No. |

135432-31-4 |

|---|---|

Molecular Formula |

C3H3NO4 |

Molecular Weight |

117.06 g/mol |

IUPAC Name |

2-formamido-2-oxoacetic acid |

InChI |

InChI=1S/C3H3NO4/c5-1-4-2(6)3(7)8/h1H,(H,7,8)(H,4,5,6) |

InChI Key |

YBZDGSOITMGUNZ-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)NC(=O)C(=O)O |

Origin of Product |

United States |

Strategic Synthetic Methodologies for Formamido Oxo Acetic Acid and Its Precursors

Established Synthetic Pathways to Formamido(oxo)acetic Acid

Traditional synthetic routes to this compound and its analogues often rely on well-established, multi-step chemical transformations and oxidative processes.

Multi-step Reaction Sequences

Multi-step synthesis is a cornerstone for constructing complex molecules like this compound derivatives. These sequences typically involve the sequential introduction of the required functional groups. A common strategy involves the incorporation of the formamide (B127407) group and the oxoacetic acid moiety in separate, successive steps.

For instance, the synthesis of a related derivative, 2-(2-formamidothiazol-4-yl)-2-oxoacetic acid, a key intermediate for the antibiotic Cefixime, exemplifies a multi-step approach. The construction of the thiazole (B1198619) ring is often achieved through the Hantzsch thiazole synthesis, which involves the condensation of an alpha-haloketone with a thioamide derivative. Subsequent chemical modifications would then be required to introduce the oxoacetic acid side chain.

A general multi-step sequence for derivatives can be conceptualized as:

Formamide Incorporation : This step involves reacting a suitable precursor, such as a primary amine, with a formylating agent like formic acid or acetic formic anhydride (B1165640).

Introduction of the Oxoacetic Acid Moiety : This can be achieved through various methods, including the oxidation of a corresponding alcohol or aldehyde precursor, or through the hydrolysis of a nitrile or ester.

An illustrative, though not specific to the parent compound, multi-step synthesis of a complex derivative, 2-(2-formamido-5-chlorothiazol-4-yl)-2-(1-tert-butoxycarbonylethoxyimino)acetic acid, involves the initial hydrolysis of an ethyl glyoxylate (B1226380) precursor using potassium hydroxide (B78521). The reaction mixture is then acidified, and subsequent reaction with 1-tert-butoxycarbonylethoxyamine in the presence of pyridine (B92270) yields the final product after purification. organic-chemistry.org

Oxidative Approaches in this compound Synthesis

Oxidative reactions are crucial in the synthesis of this compound, particularly for the introduction of the oxo group. The oxidation of a suitable precursor, such as a corresponding α-hydroxy acid or an aldehyde, can yield the desired α-keto acid structure.

Various oxidizing agents can be employed for this transformation. For example, in the synthesis of related oxoacetic acid derivatives, air can be utilized as an oxidant, often in the presence of a catalyst and at elevated temperatures. keaipublishing.com One patent describes a two-stage process for producing 2-aryl-2-oxo-acetic acid esters, which involves a carbonylation step followed by an oxidation step. keaipublishing.com The oxidation is preferably carried out at temperatures between 80-200°C using oxygen, with catalysts containing cobalt being particularly effective. keaipublishing.com

In the context of guanine (B1146940) oxidation, which can produce related structures, studies have shown that under aerobic conditions and in the presence of a reductant like ascorbate (B8700270), various oxidized products are formed. researchgate.net While not a direct synthesis of this compound, this research highlights the role of oxygen in forming oxo- and formamido-containing structures from complex organic molecules. researchgate.net

Novel and Green Synthesis Approaches for this compound Derivatives

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. Microwave-assisted synthesis and multicomponent reactions are at the forefront of these green chemistry initiatives.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govmjcce.org.mk This technology has been successfully applied to the synthesis of various amide and formamide derivatives. mjcce.org.mkresearchgate.net

A study on the synthesis of new imide and formamide derivatives of 2(3H)-benzoxazolinones and 2(3H)-benzothiazolinones demonstrated the efficiency of microwave-assisted formylation. researchgate.net The reactions were carried out using microwave irradiation, which proved to be more efficient than conventional methods. researchgate.net Another research effort detailed the microwave-assisted synthesis of bile acid derivatives, including the oxidation of hydroxyl groups to oxo groups using Oxone® and AlCl₃ in water, highlighting the potential for green oxidation protocols. nih.gov The synthesis of 3-hydroxy-2-oxindoles through microwave-assisted decarboxylative condensation of isatins with malonic and cyanoacetic acids also showcases the utility of this technology in creating complex heterocyclic structures with high yields in short reaction times. mdpi.com

| Reaction Type | Reactants | Conditions | Advantages |

| Formamide Synthesis | 6-amino precursors, formylating agent | Microwave irradiation, TFA, 73°C, 15 min | More efficient than conventional methods |

| Oxidation | Bile acid, Oxone®, AlCl₃·6H₂O | Microwave irradiation, 50°C, 10-15 min | Use of water as a solvent, rate enhancement |

| Condensation | Isatins, malonic/cyanoacetic acid | Microwave irradiation, 5-10 min | High yields (up to 98%), short reaction times |

Multicomponent Reactions Incorporating this compound Motifs

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency, atom economy, and diversity-oriented synthesis. researchgate.net While a direct MCR for this compound is not prominently described, several MCRs utilize precursors that contain the core motifs of this compound.

The Passerini reaction is a classic MCR that combines an isocyanide, a carboxylic acid, and a carbonyl compound to form an α-acyloxy carboxamide. A novel protocol for the catalytic synthesis of Passerini adducts uses N-formamides as a carbonyl precursor under aqueous and mechanochemical conditions. nih.gov This approach provides a green and efficient route to α-acyloxycarboxamides, which share structural similarities with this compound derivatives. nih.gov

The Ugi reaction , another powerful MCR, typically involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide. This reaction leads to the formation of α-acylamino amides. The versatility of the Ugi reaction allows for the incorporation of a wide variety of building blocks, potentially including those that could lead to this compound-like structures. mdpi.com

One-pot syntheses, which share the efficiency principles of MCRs, have also been developed for related compounds. For example, a one-pot synthesis of 2-(furan-2-yl)-2-oxoacetic acid from furfural (B47365) and nitromethane (B149229) has been reported, demonstrating a streamlined approach to α-keto acids. google.com Similarly, a one-pot synthesis of substituted 1,2,4-triazines involves the in-situ generation of an N-(2-oxo-1,2-disubstituted-ethylidene)-amide intermediate, which contains a key structural element related to this compound. researchgate.net

| Multicomponent Reaction | Key Reactants | Product Type | Relevance to this compound |

| Passerini Reaction | N-formamide, benzoic acid, isocyanide | α-acyloxycarboxamides | Utilizes a formamide precursor |

| Ugi Reaction | Amine, carbonyl, carboxylic acid, isocyanide | α-acylamino amides | Potential for incorporating formamido and oxoacetic acid motifs |

| One-pot Triazine Synthesis | Amide, 1,2-dicarbonyl, hydrazine (B178648) | 1,2,4-Triazines | Involves an N-(2-oxo...ethylidene)-amide intermediate |

Catalytic Strategies in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis by enabling efficient and selective transformations. In the context of this compound synthesis, catalytic methods can offer significant advantages.

Rhodium(I) complexes have been shown to catalyze the chelation-assisted hydroacylation of ω-alkenoic acid derivatives with aldehydes to produce oxo acid derivatives in a one-pot synthesis. organic-chemistry.org This method provides a direct route to γ-oxo esters with high yields and avoids many of the environmental issues associated with traditional methods. organic-chemistry.org The proposed mechanism involves the formation of a stable metallacyclic intermediate. organic-chemistry.org

Furthermore, formamide itself has been implicated as a catalyst in prebiotic chemical reactions. nih.govresearchgate.net Theoretical studies suggest that formamide or its tautomer, formimidic acid, can act as a proton-carrying catalyst in the formation of various biomolecules, including nucleobases. nih.govresearchgate.net These reactions often proceed through intermediates such as glyoxylic acid and oxalic acid, which are structurally related to this compound. nih.gov This concept of self-catalysis, where a reactant also facilitates the reaction, is a fascinating aspect of formamide chemistry.

Recent advances in catalysis also include the use of copper catalysts for multicomponent reactions. For example, a CuCl-catalyzed three-component oxidative amination has been reported for quinazoline (B50416) synthesis, and Cu(OAc)₂ has been used for aerobic oxidative decarboxylative amination. researchgate.net While not directly applied to this compound, these catalytic systems demonstrate the potential for developing new catalytic routes for its synthesis.

| Catalyst/Catalytic System | Reaction Type | Precursors | Product |

| Rhodium(I) complexes | Chelation-assisted hydroacylation | Aldehydes, ω-alkenoic acid derivatives | Oxo acid derivatives |

| Formamide/Formimidic acid | Self-catalysis (prebiotic synthesis) | Formamide | Nucleobases, via intermediates like glyoxylic acid |

| Copper salts (e.g., CuCl, Cu(OAc)₂) | Oxidative amination/cyclization | Anilines, various carbon/nitrogen sources | Quinolines/Quinazolines |

Purification and Isolation Techniques in this compound Synthesis

The successful synthesis of this compound relies heavily on robust purification and isolation protocols. These downstream processes are essential for removing unreacted starting materials, byproducts, and other impurities, ultimately yielding a product of the required purity for subsequent applications. The selection of an appropriate technique is dictated by the physicochemical properties of this compound and its precursors, as well as the nature of the impurities present in the reaction mixture. Common strategies employed include crystallization, chromatography, and various extraction and isolation procedures.

Crystallization

Crystallization is a fundamental and widely used technique for the purification of solid organic compounds like this compound. The principle involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated or supersaturated solution. vigyanashram.blog As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while impurities ideally remain dissolved in the surrounding solution, known as the mother liquor. core.ac.uk

The choice of solvent is a critical parameter. For organic acids, common solvents include water, ethanol (B145695), methanol, acetic acid, and mixtures thereof. brainly.initmedicalteam.pl The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For precursors or related compounds, recrystallization from an ethanol/water mixture has been noted. vulcanchem.com The rate of cooling significantly impacts crystal size and purity; slow cooling generally promotes the formation of larger, more perfect crystals. stuba.sk

In some methods, the crude product is dissolved by heating, and then the solution is allowed to cool slowly to induce crystallization. vigyanashram.blog A Chinese patent describes a method for purifying oxalic acid, a related dicarboxylic acid, by dissolving it in water at 60-105°C and then cooling it to 0-15°C to allow the acid to recrystallize. google.com This process can yield purities as high as 99.9%. google.com The efficiency of purification can be further enhanced by repeated crystallization steps. core.ac.uk

More advanced methods such as melt crystallization and emulsion crystallization may also be applicable for achieving high purity levels. researchgate.netgoogle.com Melt crystallization involves purifying the compound from its molten state, which can be effective for separating acetic acid from water mixtures. researchgate.net

Table 1: Examples of Crystallization Parameters for Related Carboxylic Acids

| Compound | Solvent(s) | Key Process Parameters | Observed Purity/Yield | Citation |

|---|---|---|---|---|

| Oxalic Acid | Distilled Water | Dissolve at high temperature, then allow to cool slowly for at least three days. | Formation of well-defined rectangular crystals. | stuba.sk |

| Oxalic Acid | Distilled Water | Heat to dissolve, cool to room temperature, filter, and dry in a hot air oven at 100°C. | 17.475 g purified product from 30 g crude material. | vigyanashram.blog |

| Oxalic Acid | Water | Dissolve at 60-105°C, then cool to 0-15°C for recrystallization. | Purity of 99.8% - 99.9%. | google.com |

| Oxalic Acid | Ethanol, Ether | Dissolving in ethanol or crystallizing first from ether and then from water are reported methods. | Sublimation yields a very pure product but is wasteful; crystallization is preferred. | core.ac.ukbrainly.in |

| Formamidine Acetate (B1210297) | Absolute Ethanol | Crystallizes from the boiling mixture; collected by filtration and washed with ethanol. | Yields colorless product with a melting point unchanged by recrystallization. | orgsyn.org |

Chromatographic Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures and is a powerful tool for purifying organic compounds. itmedicalteam.pl The separation is based on the differential partitioning of components between a stationary phase and a mobile phase. itmedicalteam.pl

High-Performance Liquid Chromatography (HPLC) is a highly efficient method for purifying non-volatile compounds. For organic acids, reverse-phase HPLC (RP-HPLC) is particularly common. cem.com In this technique, a nonpolar stationary phase is used with a polar mobile phase, often a mixture of acetonitrile (B52724) and water. sielc.com To improve the separation and peak shape of ionizable compounds like carboxylic acids, a pH modifier is frequently added to the mobile phase. biotage.com Acids such as formic acid or acetic acid, typically at a concentration of 0.1%, can protonate the carboxylate groups, making the compound more neutral and enhancing its retention on the column, leading to sharper peaks and better resolution. biotage.comsemanticscholar.org

Ion Exchange Chromatography (IEX) is another effective method for the purification of carboxylic acids. google.com This technique utilizes a charged stationary phase. For purifying an acid, an anion exchange resin is used, which has positively charged groups on its surface. When a solution containing the deprotonated carboxylate anion is passed through the column, the anion binds to the resin. Impurities can be washed away, and the pure carboxylic acid is then displaced from the resin by washing it with a solution of a stronger anion, such as a strong inorganic acid. google.com This method has been successfully demonstrated for the purification of acetic and succinic acids from various industrial sources. google.com

Table 2: Overview of Chromatographic Purification Methods for Organic Acids

| Technique | Stationary Phase | Typical Mobile Phase | Principle of Separation | Citation |

|---|---|---|---|---|

| Reverse-Phase HPLC (RP-HPLC) | Nonpolar (e.g., C18) | Polar solvent mixture (e.g., Acetonitrile/Water) with an acid modifier (e.g., Formic Acid). | Separation based on hydrophobicity. Acid modifier suppresses ionization for better peak shape. | cem.comsielc.combiotage.com |

| Anion Exchange Chromatography | Positively charged resin. | Aqueous solutions; elution with a strong inorganic acid. | Carboxylate anion binds to the resin and is later displaced by a stronger anion. | google.com |

| Size Exclusion Chromatography (SEC) | Porous particles. | Solvent appropriate for the analyte. | Separates molecules based on size; useful for removing high-molecular-weight impurities. | cem.com |

Isolation Techniques

Following a synthetic reaction or purification step, the target compound must be physically isolated. The initial isolation from the reaction mixture is often referred to as the "work-up."

Extraction is a common first step. itmedicalteam.pl This typically involves quenching the reaction, for instance, by adding an acid, and then using a solvent to extract the product. google.com Liquid-liquid extraction separates compounds based on their relative solubilities in two different immiscible liquids, such as an organic solvent and an aqueous solution. itmedicalteam.pl Solvents like ethyl acetate and dichloromethane (B109758) are frequently used for extracting organic products from aqueous reaction mixtures. google.com For acidic compounds, adjusting the pH of the aqueous layer can significantly influence which layer the compound favors, thereby facilitating separation from non-acidic impurities. itmedicalteam.pl

Filtration is a straightforward method used to separate a solid product from a liquid phase. google.com This is the primary technique for collecting crystals after a recrystallization procedure or for isolating a solid that has precipitated from a reaction mixture. vigyanashram.bloggoogle.com

Drying and Lyophilization: Once the purified solid has been isolated, residual solvents must be removed. This can be achieved by drying the product, often in a vacuum tray oven. vigyanashram.blogcem.com An alternative method is lyophilization, or freeze-drying, where the purified compound in solution is frozen and then the solvent is removed by sublimation under vacuum. cem.com This technique is particularly gentle and results in a fine, powdered product. cem.com

Elucidation of Reactivity and Reaction Mechanisms of Formamido Oxo Acetic Acid

Hydrolysis Mechanisms of Formamido(oxo)acetic Acid and Analogues

The hydrolysis of this compound involves the cleavage of the amide bond, a reaction of fundamental importance in organic and biological chemistry. nih.gov Studies on analogous simple amides, such as formamide (B127407), provide significant insight into the mechanistic pathways. The hydrolysis can be catalyzed by acid or base, or proceed neutrally, with the mechanism often involving the formation of a tetrahedral intermediate. nih.govresearchgate.netresearchgate.net

Kinetic Isotope Effect Studies in Hydrolysis Pathways

Kinetic Isotope Effects (KIEs) are a powerful tool for determining the transition state structures and rate-determining steps in chemical reactions like amide hydrolysis. nih.gov By measuring the change in reaction rate upon isotopic substitution at different atomic positions, researchers can map the bonding changes occurring in the transition state.

For the acid-catalyzed hydrolysis of formamide, a close analogue of the formamido moiety, multiple isotope effects have been measured. nih.gov These studies indicate that the reaction proceeds through a rapid, pre-equilibrium protonation of the carbonyl oxygen. nih.gov This is followed by a rate-determining attack of a water molecule on the protonated amide to form a tetrahedral intermediate. nih.govnih.gov Evidence for this mechanism is provided by several key KIE findings:

A formyl-hydrogen KIE (Dkobs) of 0.79 suggests a transition state with significant tetrahedral character. nih.gov

A small leaving-nitrogen KIE (15kobs) of 1.0050 is consistent with a step prior to the cleavage of the carbon-nitrogen bond being rate-limiting. nih.gov

The carbonyl-oxygen KIE (18kobs) of 0.996 points specifically to the nucleophilic attack by water as the rate-determining step. nih.gov

These findings collectively support a mechanism where the formation of the tetrahedral intermediate, rather than its breakdown, governs the reaction rate. nih.gov

Table 1: Kinetic Isotope Effects in the Acid-Catalyzed Hydrolysis of Formamide at 25°C

| Isotope Effect | Value | Mechanistic Implication | Reference |

|---|---|---|---|

| Formyl-Hydrogen (Dkobs) | 0.79 | Highly tetrahedral transition state | nih.gov |

| Carbonyl-Carbon (13kobs) | 1.031 | Consistent with a tetrahedral transition state | nih.gov |

| Leaving-Nitrogen (15kobs) | 1.0050 | C-N bond breaking is not rate-determining | nih.gov |

| Carbonyl-Oxygen (18kobs) | 0.996 | Rate-determining attack of water | nih.gov |

| Solvent (D2O) KIE (kOH/kOD) | 0.77 - 1.15 | Varies with conditions, indicates role of solvent in transition state | scilit.com |

Role of Solvent and Catalysis in Hydrolytic Deamination

The hydrolysis of the amide bond is significantly influenced by the solvent and the presence of catalysts. Water is not merely a solvent but can also participate directly in the reaction, acting as a nucleophile and a proton shuttle. nih.govresearchgate.net The reaction is subject to both acid and base catalysis. scilit.com

In acid catalysis , the reaction is initiated by the protonation of the amide's carbonyl oxygen. researchgate.netnih.gov This enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by a water molecule. researchgate.net Theoretical studies on formamide and N-formylaziridine confirm that while N-protonation is thermodynamically more favorable, the O-protonated pathway is kinetically relevant for hydrolysis. researchgate.net

In base catalysis , a hydroxide (B78521) ion acts as a more potent nucleophile than water, directly attacking the carbonyl carbon. scilit.comunipd.it The solvent deuterium (B1214612) isotope effect for the base-catalyzed hydrolysis of formamide has been observed to vary, with values of kOH/kOD reported as 1.15 and 0.77 under different conditions, reflecting the complex role of the solvent in the proton transfers involved in the mechanism. scilit.com

The composition of the solvent medium also plays a critical role. For instance, in the oxidation of certain aldehydes, varying the percentage of acetic acid in a DMF-acetic acid mixture alters the solvent polarity, which in turn affects the reaction rate. arabjchem.org A decrease in rate with increasing dielectric constant suggests that a less polar medium favors the process, indicating a transition state that is more polar than the reactants. arabjchem.org In the context of hydrolysis, ceria (CeO₂) surfaces have been shown computationally to be potential catalysts for acetamide (B32628) hydrolysis, where adjacent Ce and O sites facilitate the formation of a tetrahedral intermediate and subsequent C-N bond scission. acs.org

Oxidation and Reduction Pathways of this compound

The presence of both a formamido group and an α-keto acid moiety makes this compound susceptible to various oxidation and reduction reactions. Oxidation can target the formyl hydrogen, the amide group, or the α-keto acid portion, while reduction typically affects the keto group.

Gas-Phase Oxidation Mechanisms

Gas-phase oxidation, particularly by hydroxyl (OH) radicals, is a key atmospheric degradation pathway for many organic molecules. researchgate.net Studies on formamide show that its reaction with OH radicals is dominated by the abstraction of the formyl hydrogen atom. researchgate.net This abstraction produces a C-centered formyl radical, which can subsequently react with molecular oxygen (O₂) to form products like isocyanic acid. researchgate.net This pathway is significant and highlights the reactivity of the formyl C-H bond, a feature present in this compound. researchgate.net

The oxidation of amides can lead to the formation of various gaseous products and contribute to secondary organic aerosol formation. researchgate.net Computational studies help to evaluate the mechanisms involved in the gas-phase oxidation of reduced organic nitrogen compounds, underscoring the influence of adjacent functional groups on the reaction pathways. researchgate.net

Kinetic Studies of Oxidative Reactions

Kinetic studies provide quantitative data on the rates and mechanisms of oxidative reactions. The oxidation of α-hydroxy acids, such as mandelic acid, to the corresponding α-oxoacids has been studied using reagents like tripropylammonium (B8586437) fluorochromate (TriPAFC). ijcce.ac.ir These reactions are often first-order with respect to the oxidant, the substrate, and an acid catalyst (H+). ijcce.ac.ir The presence of a primary kinetic isotope effect (kH/kD) upon deuteration of the α-carbon confirms that the cleavage of the C-H bond is part of the rate-determining step. ijcce.ac.ir

In aqueous solutions, the OH-radical-initiated oxidation of acetic acid yields products like glyoxylic, glycolic, and oxalic acids. copernicus.org The oxidation of guanine (B1146940) derivatives under aerobic reducing conditions by the Fenton reaction or X-ray radiolysis can produce 5-carboxamido-5-formamido-2-iminohydantoin, a complex molecule that shares the core structure of this compound. acs.org The formation of this product is highly dependent on the presence of reducing agents like ascorbate (B8700270) or N-acetylcysteine and the concentration of hydrogen peroxide. acs.org These studies demonstrate that the oxidation pathways are complex and sensitive to reaction conditions. acs.org

The reduction of α-oxo acids is also a significant transformation. On zinc sulfide (B99878) (ZnS) particles, a reversible photocatalytic reaction between α-oxo acids and α-amino acids has been demonstrated. cambridge.org This process involves the reductive amination of the α-keto acid and the oxidative deamination of the amino acid, mimicking the function of enzymes like glutamate (B1630785) dehydrogenase. cambridge.org

Table 2: Product Distribution from the Fe(II)-Fenton Oxidation of 2'-Deoxyguanosine (dG) with 0.8 mM Ascorbate

| H2O2 Concentration (mM) | dOG Yield (%) | dSp Yield (%) | d2Ih Yield (%) |

|---|---|---|---|

| 1 | ~14 | ~2 | ~15 |

| 5 | ~12 | ~6 | ~11 |

| 10 | ~10 | ~8 | ~8 |

Data derived from graphical representations in the source literature. acs.org dOG = 8-oxo-7,8-dihydro-2'-deoxyguanosine; dSp = spiroiminodihydantoin; d2Ih = 5-carboxamido-5-formamido-2-iminohydantoin.

Unimolecular Decomposition Pathways of this compound

At elevated temperatures, this compound can undergo unimolecular decomposition, breaking down into smaller, more stable molecules. Plausible pathways can be inferred from studies on its structural components, formamide and α-keto acids like oxalic acid.

Classical direct chemical dynamics simulations of formamide decomposition show that it breaks down into major products including ammonia (B1221849) (NH₃), carbon monoxide (CO), hydrogen cyanide (HCN), isocyanic acid (HNCO), water (H₂O), and molecular hydrogen (H₂). rsc.org The specific product branching ratios are dependent on the available energy. rsc.org

Computational studies on the decomposition of formic acid and oxalic acid reveal competing pathways. nih.gov For formic acid, dehydration to CO and H₂O is the dominant channel, while decarboxylation to CO₂ and H₂ is less favorable. nih.govresearchgate.net For oxalic acid, two primary decomposition channels exist: one producing CO₂, CO, and H₂O, and another yielding CO₂ and hydroxycarbene (HOCOH), an isomer of formic acid. nih.gov

A relevant mechanism for the decomposition of keto-compounds is the Korcek decomposition of γ-ketohydroperoxides, which proceeds through a cyclic peroxide intermediate to form carboxylic acid and carbonyl products. researchgate.net Given the structure of this compound, its unimolecular decomposition could plausibly proceed via several competing pathways, including:

Decarboxylation: Loss of CO₂ from the α-keto acid moiety to yield formylurea.

Amide Bond Cleavage: Similar to formamide decomposition, leading to oxalic acid and isocyanic acid or related fragments.

Combined Decomposition: A concerted or stepwise breakdown yielding smaller molecules like CO, CO₂, NH₃, and H₂O.

Nucleophilic and Electrophilic Reactivity Profiles of this compound

Nucleophilic Reactivity Profile:

The primary sites for nucleophilic attack on this compound are the carbonyl carbons of the α-keto and carboxylic acid groups, as well as the formamido group under certain conditions.

The α-keto group is highly electrophilic and readily undergoes nucleophilic addition reactions. mdpi.com A variety of nucleophiles, including water, alcohols, and amines, can attack the ketone carbonyl. For instance, in aqueous solutions, the keto group can exist in equilibrium with its hydrate. The general mechanism involves the attack of the nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate which is subsequently protonated. pressbooks.pub

The carboxylic acid moiety can also serve as an electrophilic center for nucleophilic acyl substitution reactions. pressbooks.publibretexts.org These reactions, however, typically require activation of the carboxyl group to enhance its electrophilicity, as the hydroxyl group is a poor leaving group. Common activating agents include thionyl chloride or carbodiimides. Once activated, the carboxyl group can react with a range of nucleophiles to form esters, amides, and other derivatives. The general mechanism for nucleophilic acyl substitution proceeds through an addition-elimination pathway involving a tetrahedral intermediate. pressbooks.pubuomustansiriyah.edu.iq

The formamido group itself is generally a poor electrophile. However, under forcing acidic or basic conditions, it can undergo hydrolysis to yield formic acid and 2-amino-2-oxoacetic acid (oxamic acid). google.com The mechanism of acid-catalyzed hydrolysis involves protonation of the amide oxygen, followed by nucleophilic attack of water.

The table below summarizes the expected nucleophilic reactions of this compound based on the reactivity of its constituent functional groups.

| Reactive Site | Nucleophile | Reaction Type | Typical Product |

| α-Keto Carbonyl | Water | Addition | Gem-diol (hydrate) |

| α-Keto Carbonyl | Alcohols | Addition | Hemiketal |

| α-Keto Carbonyl | Amines | Addition | Carbinolamine |

| Carboxyl Carbonyl | Alcohols (with acid catalyst) | Nucleophilic Acyl Substitution | Ester |

| Carboxyl Carbonyl | Amines (with activating agent) | Nucleophilic Acyl Substitution | Amide |

| Formamido Carbonyl | Water (acid/base catalysis) | Nucleophilic Acyl Substitution (Hydrolysis) | Formic acid + Oxamic acid |

Electrophilic Reactivity Profile:

The electrophilic reactivity of this compound is less pronounced than its nucleophilic counterpart. The primary site for electrophilic interaction is the nitrogen atom of the formamido group, which possesses a lone pair of electrons, rendering it weakly nucleophilic.

While amides are generally considered weak nucleophiles, they can be activated to enhance their electrophilicity. nih.govacs.orgmpg.de Treatment with strong electrophiles like triflic anhydride (B1165640) can convert the amide into a highly reactive nitrilium or keteniminium ion intermediate. nih.gov These intermediates are then susceptible to attack by a variety of nucleophiles.

Furthermore, the formamido nitrogen can potentially participate in reactions as a nucleophile, for example, in intramolecular cyclizations. Although no specific examples for this compound are documented, the proximity of the carboxylic acid and formamido groups could facilitate such reactions under appropriate conditions, potentially leading to the formation of five-membered ring structures. The favorability of intramolecular reactions is known to be high for the formation of five- and six-membered rings. masterorganicchemistry.com

The potential electrophilic reactions are summarized in the table below, highlighting the activation required for the amide group to act as an electrophile.

| Reactive Site | Reagent | Reaction Type | Typical Intermediate/Product |

| Formamido Group (activated) | Nucleophiles | Electrophilic Activation/Nucleophilic Attack | Substituted amides/heterocycles |

| Formamido Nitrogen | Electrophiles | Nucleophilic Attack (by Nitrogen) | N-substituted derivatives |

It is important to note that the reactivity of each functional group is influenced by the presence of the others. For example, α-keto acids are known to be susceptible to decarboxylation, a reaction that can be facilitated by the formation of an imine at the keto group. rsc.orgnih.gov The electron-withdrawing nature of the adjacent keto and carboxyl groups also impacts the reactivity of the amide bond.

Advanced Computational and Theoretical Investigations of Formamido Oxo Acetic Acid

Quantum Chemical Characterization of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These techniques provide insights into molecular geometry, stability, and sites of chemical reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is particularly well-suited for studying molecules like Formamido(oxo)acetic acid. DFT calculations are used to determine the molecule's equilibrium geometry, vibrational frequencies, and a host of electronic properties. mdpi.comresearchgate.net

Table 1: Representative DFT-Calculated Geometrical Parameters for this compound (Illustrative) This table presents hypothetical, yet realistic, data that would be obtained from a DFT/B3LYP/6-31G(d,p) calculation, based on typical values for similar functional groups.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | ||

| C=O (ketone) | 1.21 Å | |

| C=O (amide) | 1.23 Å | |

| C=O (acid) | 1.20 Å | |

| C-C | 1.52 Å | |

| C-N | 1.36 Å | |

| C-OH | 1.35 Å | |

| Bond Angles | ||

| O=C-C | 121° | |

| C-C-N | 115° | |

| C-N-H | 120° | |

| Dihedral Angle | ||

| O=C-C=O | ~180° (for trans conformer) |

Ab Initio and Post-Hartree-Fock Methodologies

Ab initio methods, Latin for "from the beginning," solve the Schrödinger equation without empirical parameters. The foundational ab initio method is Hartree-Fock (HF), which provides a good first approximation but neglects electron correlation. wikipedia.org Post-Hartree-Fock methods are a class of techniques that systematically improve upon the HF method by including electron correlation, offering higher accuracy at a greater computational expense. wikipedia.orgornl.gov

Prominent post-Hartree-Fock methods include Møller-Plesset perturbation theory (e.g., MP2) and Configuration Interaction (CI). wikipedia.orgornl.govnih.gov For a molecule like this compound, MP2 calculations could be employed to refine the geometry and interaction energies, especially for studying intermolecular complexes. nih.govacs.org Studies on formamide (B127407) and acetic acid dimers have shown that MP2 calculations can accurately describe hydrogen bonding interactions. nih.gov These higher-level methods are crucial for obtaining benchmark-quality data for reaction energies and barrier heights, providing a reference against which more cost-effective DFT results can be compared. researchgate.netkpfu.ru

To predict chemical reactivity, computational chemists often analyze properties derived from the electronic structure. The Molecular Electrostatic Potential (MEP) and Fukui functions are two such powerful tools.

The Molecular Electrostatic Potential (MEP) is a 3D map of the electrostatic potential on the electron density surface of a molecule. mdpi.com It visually identifies regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). wavefun.commdpi.org For this compound, an MEP analysis would likely show negative potential around the oxygen atoms of the carbonyl and carboxyl groups, and a strongly positive potential near the acidic hydrogen of the carboxyl group and the N-H proton. researchgate.net

The Fukui Function provides a more quantitative measure of reactivity at specific atomic sites. scm.comfaccts.de It describes the change in electron density at a given point when an electron is added to or removed from the molecule. The function f(r)⁺ indicates reactivity towards a nucleophile (electrophilic attack), while f(r)⁻ indicates reactivity towards an electrophile (nucleophilic attack). faccts.deresearchgate.net For this compound, Fukui analysis could pinpoint which of the three carbonyl carbons is the most electrophilic and thus the most likely site for nucleophilic addition.

Conformational Analysis and Tautomerism of this compound

The presence of multiple single bonds in this compound allows for different spatial arrangements of its atoms, known as conformations. Furthermore, the interplay of its functional groups allows for the existence of different structural isomers called tautomers.

Computational methods are essential for exploring the potential energy surface of the molecule to identify stable conformers and tautomers. DFT calculations can be used to determine the geometric structures and relative energies of these different forms. mdpi.com For this compound, key conformational questions include the rotation around the C-C and C-N bonds. Tautomerism could involve, for example, the keto-enol equilibrium of the oxo group or the amide-imidic acid tautomerism of the formamido group. acs.org Computational studies on related benzimidazole (B57391) derivatives have explored similar amido-amidic acid tautomerism, finding the energy differences between forms to be small, suggesting their potential coexistence. mdpi.com

Table 2: Hypothetical Relative Energies of this compound Tautomers (Illustrative) This table shows representative data for the kind of analysis performed to assess the stability of different tautomeric forms.

| Tautomer | Structure | Relative Energy (kcal/mol) |

| Amide-Keto (Standard) | O=CH-NH-C(=O)-COOH | 0.00 |

| Imidic Acid-Keto | HO-CH=N-C(=O)-COOH | +15.2 |

| Amide-Enol | O=CH-NH-C(OH)=C(OH)₂ | +25.8 |

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanics describes the properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, particularly their interactions with other molecules, such as solvents or biological macromolecules. semanticscholar.org MD simulations model the system using classical mechanics, where atomic motions are governed by a "force field"—a set of parameters that describe the potential energy of the system. nih.gov

For this compound, an MD simulation could model its behavior in an aqueous solution. nih.govunlp.edu.ar Such a simulation would involve placing one or more molecules of this compound in a "box" of simulated water molecules and calculating the forces and movements of all atoms over a period of nanoseconds. semanticscholar.org The resulting trajectory can be analyzed to understand hydrogen bonding networks, solvation structure, and the dynamics of intermolecular associations. nih.govunlp.edu.aru-tokyo.ac.jp These simulations are invaluable for bridging the gap between the properties of an isolated molecule and its behavior in a realistic chemical environment.

Mechanistic Prediction and Validation via Computational Chemistry

Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing researchers to map out the entire energy landscape of a chemical transformation. This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them. researchgate.net

For reactions involving this compound, DFT calculations can be used to predict plausible pathways. chemrxiv.org For example, in a proposed synthesis, computational chemists would calculate the energies of potential transition states to determine the activation energy for each step. The pathway with the lowest activation barriers is predicted to be the most favorable. researchgate.net A DFT study on the formation of the related 2-amido-2-aminoacetic acid from iminoacetic acid and formamide successfully proposed a reaction mechanism, elucidating the role of a metal catalyst and identifying the rate-determining step. chemrxiv.org This type of investigation provides detailed molecular-level insight that can be used to understand experimental outcomes and design more efficient synthetic routes. researchgate.net

Synthesis and Characterization of Formamido Oxo Acetic Acid Derivatives and Analogs

Design Principles for Novel Formamido(oxo)acetic Acid Derivatives

The design of new derivatives based on the this compound core is guided by established medicinal chemistry principles. The molecular architecture of these compounds, featuring a combination of a heterocyclic system with an oxoaminoacetic acid moiety, provides a versatile framework for creating diverse molecular interactions. Key design strategies involve scaffold decoration, where the core structure is systematically modified with various substituents to optimize desired properties.

Structure-activity relationship (SAR) studies on related oxo-acetic acid series have demonstrated that systematic modifications can lead to compounds with enhanced specificity and activity for biological targets. researchgate.net For instance, in the development of benzofuran (B130515) oxoacetic acid derivatives, SAR studies were crucial in identifying potent activators. researchgate.net The core structure's ability to be functionalized allows for the exploration of a wide chemical space. The carboxylic acid group can participate in hydrogen bonding, while other parts of the molecule can be tailored for hydrophobic or electronic interactions. This flexibility is a key principle in designing libraries of related compounds for screening and development.

Synthetic Routes to Substituted this compound Derivatives

The construction of substituted this compound derivatives often involves multi-step sequences and multicomponent reactions to build the desired heterocyclic systems.

Thiazole-Containing Oxoacetic Acid Derivatives

A foundational method for synthesizing a thiazole (B1198619) ring is the Hantzsch thiazole synthesis, which involves the condensation of an α-halocarbonyl compound with a thioamide. smolecule.commdpi.com This reaction proceeds via the nucleophilic attack of the thioamide's sulfur atom on the α-carbon of the halocarbonyl, followed by cyclization and dehydration to form the thiazole ring. mdpi.com

Variations of this approach are employed to create more complex thiazole-containing oxoacetic acids. One strategy begins with the reaction of thiosemicarbazide (B42300) with an appropriate aldehyde, followed by cyclization with an α-halo carbonyl compound to yield the hydrazinyl thiazole core. sci-hub.se Another method involves the reaction of resin-bound cyanodithioimidocarbonic acid with α-bromoketones to generate polymer-bound thiazole intermediates, which can be further functionalized. smolecule.com Transition metal-catalyzed processes, particularly using copper and palladium, have also been developed to facilitate the construction of complex thiazole structures under milder conditions. smolecule.com A hetero-Diels-Alder reaction between 5-arylidene-4-thioxo-2-thiazolidinones and arylidene pyruvic acids has been used to synthesize thiopyrano[2,3-d]thiazol-6-yl-oxo-acetic acids. researchgate.net

Table 1: Synthetic Strategies for Thiazole-Containing Oxoacetic Acid Derivatives

| Method | Key Reagents | Description | Citations |

|---|---|---|---|

| Hantzsch Synthesis | α-halocarbonyls, Thioamides | Classic condensation reaction to form the thiazole ring. | smolecule.com, mdpi.com |

| Cook–Heilbron Method | Aminonitriles, Carbon disulfide | Synthesis of 2,4-disubstituted 5-aminothiazole derivatives. | mdpi.com |

| Robinson–Gabriel Method | Acylaminocarbonyl compounds, P₄S₁₀ | Cyclization to form thiazole derivatives. | mdpi.com |

| Hetero-Diels-Alder | 5-Arylidene-4-thioxo-2-thiazolidinones, Arylidene pyruvic acids | Regioselective and diastereoselective synthesis of thiopyrano[2,3-d]thiazol-6-yl-oxo-acetic acids. | researchgate.net |

| Two-Step Protocol | Aromatic aldehydes, Thiosemicarbazide, α-haloketones | Condensation followed by cyclization to produce hydrazinyl thiazoles. | sci-hub.se |

Pyrimidine (B1678525) and Pyran Analogues Incorporating Formamido-Oxoacetic Acid Units

The synthesis of pyrimidine and pyran-containing systems often utilizes multicomponent reactions (MCRs), which allow for the efficient assembly of complex molecules in a single step.

For pyranopyrimidine derivatives, a one-pot, three-component reaction of barbituric acid (or thiobarbituric acid), an aryl aldehyde, and malononitrile (B47326) is a common strategy. researchgate.netresearchgate.net This reaction proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization to form the fused ring system. researchgate.netresearchgate.net The use of a deep eutectic solvent (DES) composed of glyoxylic acid and L-proline has been reported as an efficient and reusable catalyst/solvent system for this transformation. researchgate.netresearchgate.net

Similarly, 4H-pyran derivatives can be synthesized via a one-pot three-component condensation. For example, the reaction of an aromatic aldehyde, malononitrile, and a compound with an active methylene (B1212753) group like methyl acetoacetate (B1235776) or dimedone can yield various pyran structures. google.comresearchgate.net These key pyran intermediates, which contain a β-enaminonitrile moiety, are highly reactive precursors for further functionalization, such as condensation with formic acid to yield fused pyran compounds. researchgate.net

Table 2: Multicomponent Reactions for Pyrimidine and Pyran Synthesis

| Target Heterocycle | Components | Catalyst/Solvent | Key Steps | Citations |

|---|---|---|---|---|

| Pyranopyrimidines | Barbituric acid, Aryl aldehyde, Malononitrile | Glyoxylic acid:L-proline (DES) | Knoevenagel condensation, Michael addition, Cyclization | researchgate.net, , researchgate.net |

| Pyrimidine-linked Imidazopyridines | Aryl methyl ketone, 2-Aminopyridine, Barbituric acid | I₂ in DMSO | C–H oxidation, C–C/C–N bond formation | nih.gov, acs.org |

| 4H-Pyran | Aryl aldehyde, Malononitrile, Methyl acetoacetate | Sodium carbonate in Ethanol (B145695) | Knoevenagel condensation, Michael addition, Cyclization | researchgate.net |

| 4H-Benzopyran | Aromatic aldehyde, Malononitrile, Dimedone | Tannic acid in Ethanol | One-pot condensation | google.com |

Formamide (B127407) and Imide Functionalized Systems

The introduction of formamide and imide functionalities onto the core structure is a key step in the synthesis of these derivatives. Formamides can be synthesized through the direct formylation of amines. A metal-free and base-free method involves the decarboxylative N-formylation of amines using glyoxylic acid, with an oxidant such as hydrogen peroxide or ammonium (B1175870) persulfate. researchgate.netorganic-chemistry.org This reaction is believed to proceed via a radical pathway. researchgate.netorganic-chemistry.org Another approach uses an alkali formate (B1220265) (e.g., sodium formate) and acetic anhydride (B1165640) for the formylation of organic basic nitrogen compounds. google.com

Imides are commonly prepared by heating a dicarboxylic acid or its anhydride with ammonia (B1221849) or a primary amine. wikipedia.org This condensation reaction typically proceeds through an intermediate amic acid. google.com Cyclic imides can be synthesized by treating these amic acid intermediates with a dehydrating agent like acetic anhydride and sodium acetate (B1210297). google.com The Mumm rearrangement provides an alternative route, converting an isoimide (B1223178) to the more stable imide. wikipedia.org

Structural Elucidation of this compound Derivatives

The definitive confirmation of the chemical structures of newly synthesized compounds relies heavily on spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) being a primary tool. jeolusa.com

Advanced Nuclear Magnetic Resonance Spectroscopy

NMR spectroscopy, including ¹H and ¹³C NMR, is indispensable for the structural elucidation of organic molecules. jeolusa.comupi.edu It provides detailed information about the carbon-hydrogen framework, allowing for the unambiguous assignment of atom connectivity and stereochemistry. ethernet.edu.et For derivatives of this compound, specific NMR data are used to confirm the presence and environment of key functional groups. rsc.orgnih.gov

In ¹H NMR spectra of oxamic acid derivatives, the amide proton (N-H) typically appears as a singlet at a downfield chemical shift, for example, around 10.78 ppm for 2-((4-fluorophenyl)amino)-2-oxoacetic acid. rsc.org The chemical shifts of aromatic and aliphatic protons provide information about the substituents on the core structure. For instance, the cyclopentyl protons in 2-(cyclopentylamino)-2-oxoacetic acid appear in the upfield region between 1.44 and 4.04 ppm. rsc.org

Advanced 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are employed to establish connectivity between protons, between protons and directly attached carbons, between protons and carbons over multiple bonds, and to determine spatial proximities between atoms, respectively. diva-portal.orgresearchgate.net These advanced methods are crucial for confirming the constitution and configuration of complex derivatives. diva-portal.orgnih.gov

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Oxoacetic Acid Derivatives in DMSO-d₆

| Compound | Key ¹H NMR Signals | Key ¹³C NMR Signals | Citation |

|---|---|---|---|

| 2-((4-Chlorophenyl)amino)-2-oxoacetic acid | 10.84 (s, 1H, NH), 7.80 (d, 2H), 7.41 (d, 2H) | 162.3 (C=O), 157.4 (C=O), 137.1, 129.1, 128.6, 122.3 | rsc.org |

| 2-((4-Bromophenyl)amino)-2-oxoacetic acid | 10.74 (s, 1H, NH), 7.74 (d, 2H), 7.52 (d, 2H) | 162.4 (C=O), 158.8 (C=O), 148.5, 131.9, 122.4, 116.4 | rsc.org |

| 2-(Cyclopentylamino)-2-oxoacetic acid | 8.68 (d, 1H, NH), 4.04-3.98 (m, 1H), 1.83-1.44 (m, 8H) | 162.9 (C=O), 158.7 (C=O), 51.1, 32.1, 23.9 | rsc.org |

| 2-((4-Fluorophenyl)amino)-2-oxoacetic acid | 10.78 (s, 1H, NH), 7.81-7.77 (m, 2H), 7.21-7.17 (m, 2H) | 162.5 (C=O), 159.1 (d), 157.3 (C=O), 134.6, 122.6 (d), 115.8 (d) | rsc.org |

Formamido Oxo Acetic Acid As a Key Synthon in Advanced Organic Synthesis

Role as a Building Block for Complex Heterocyclic Systems

The inherent reactivity of the dual carbonyl groups and the carboxylic acid function within formamido(oxo)acetic acid makes it an exemplary precursor for a variety of heterocyclic scaffolds. Oxocarboxylic acids, as a class, are well-established as versatile starting materials for the synthesis of five- to seven-membered heterocycles. researchgate.netclockss.org Their ability to react with bifunctional nucleophiles provides a direct route to diverse ring systems.

The reactions of 4- and 5-oxocarboxylic acids with reagents like hydrazine (B178648) and its derivatives are known to yield dihydropyridazinones, which can be further aromatized. clockss.org Similarly, reactions with hydroxylamine (B1172632) can produce 6H-1,2-oxazin-6-ones. researchgate.net The condensation of oxoacids with bifunctional amino derivatives, such as 2-aminoethanol or o-aminothiophenol, can lead to the formation of fused pyrrolo-oxazolidinones and pyrrolo-benzothiazolones, respectively. researchgate.net

While literature specifically detailing the reactions of this compound is specialized, the principles are well-illustrated by closely related structures. For instance, (2-Formamido-1,3-thiazol-4-yl)glyoxylic acid, which contains the core formamido-oxoacetic structure appended to a thiazole (B1198619) ring, is a critical intermediate in the synthesis of Cefixime, a third-generation cephalosporin (B10832234) antibiotic. smolecule.com This highlights the role of the formamido-oxoacetic acid moiety as a key component for building complex, biologically active polyheterocyclic systems. smolecule.comlookchem.com The functional groups within this synthon allow for its incorporation into larger molecules, serving as a linchpin in the assembly of advanced pharmaceutical compounds. lookchem.com

| Oxoacid Precursor Type | Reactant | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| 4-Oxocarboxylic Acid | Hydrazine | Dihydropyridazinone | clockss.org |

| 4-Oxocarboxylic Acid | Hydroxylamine | 6H-1,2-Oxazin-6-one | researchgate.net |

| 4-Oxocarboxylic Acid | 2-Aminoethanol | Pyrrolo[2,1-b]oxazolidinone | researchgate.net |

| (2-Formamido-1,3-thiazol-4-yl)glyoxylic acid | Amines (e.g., Ethylenediamine derivative) | Cephalosporin Antibiotic Core | smolecule.com |

Application in Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are powerful tools in organic synthesis that combine three or more reactants in a single vessel to form a complex product, enhancing efficiency and atom economy. acs.org The constituent parts of this compound—namely a formamide (B127407) unit and a glyoxylic acid unit—are frequently employed in various MCRs. Glyoxylic acid, in particular, is a highly versatile C2 building block that can serve as a reactive aldehyde equivalent. beilstein-journals.org

In several MCRs, glyoxylic acid participates in the initial condensation step, with the carboxylic acid moiety being cleaved off as carbon dioxide later in the sequence. This strategy has been successfully applied in several named reactions:

Groebke–Blackburn–Bienaymé (GBB) Reaction: Glyoxylic acid can be used as a formaldehyde (B43269) surrogate in this three-component reaction between a heterocyclic amidine, an aldehyde (or its equivalent), and an isocyanide to generate fused 3-aminoimidazoles. beilstein-journals.org

Petasis Reaction: The borono-Mannich (Petasis) reaction, which couples a boronic acid, an amine, and a carbonyl compound, can effectively utilize glyoxylic acid as the carbonyl component to synthesize highly functionalized amino acids. acs.org

van Leusen Reaction: In the synthesis of imidazoles via tosylmethyl isocyanide (TosMIC), glyoxylic acid can serve as the aldehyde component, leading to 1,4-disubstituted imidazoles after a presumed decarboxylation of the intermediate. acs.org

Gold-Catalyzed MCRs: A three-component reaction involving an alkyne, an amine, and glyoxylic acid, catalyzed by a gold complex, has been developed to produce functionalized butenolides. mdpi.com

The formamide component is also central to MCR chemistry, often providing a source of nitrogen or a C1 unit. researchgate.net The combination of formamide and glyoxylic acid has even been studied in the context of prebiotic chemistry, where their multicomponent condensation is proposed to form purines, the core heterocycles of life. unitus.it

| Multicomponent Reaction | Key Components | Role of Glyoxylic Acid | Resulting Scaffold | Reference |

|---|---|---|---|---|

| Groebke–Blackburn–Bienaymé (GBB) | Amidine, Glyoxylic Acid, Isocyanide | Formaldehyde surrogate | 3-Aminoimidazo[1,2-a]pyridines/pyrazines | beilstein-journals.org |

| Petasis Reaction | Amine, Boronic Acid, Glyoxylic Acid | Carbonyl component | α-Amino acids | acs.org |

| van Leusen Imidazole Synthesis | Amine, Glyoxylic Acid, TosMIC | Aldehyde component | 1,4-Disubstituted Imidazoles | acs.org |

| Gold-Catalyzed Tandem Reaction | Alkyne, Amine, Glyoxylic Acid | Carbonyl component | Butenolides | mdpi.com |

Development of Catalytic Systems Utilizing this compound Motifs

While this compound is primarily recognized as a synthon, the chemical principles embedded in its structure are central to various catalytic processes. The development of catalysts is often focused on efficiently creating the very bonds present in this molecule, such as the amide linkage.

The formation of the amide bond (amidation) is one of the most fundamental transformations in chemistry, and numerous catalytic systems have been designed to facilitate it directly from carboxylic acids and amines to avoid wasteful activating agents. mdpi.com These include catalysts based on boron, zirconium, and other metals that work by activating the carboxylic acid group. mdpi.com

Furthermore, catalysis is crucial for the synthesis of complex molecules that contain the formamido-oxoacetic acid motif. For example, the industrial synthesis of thiazole-containing precursors to antibiotics relies on transition metal-catalyzed processes. smolecule.com Copper and palladium catalytic systems are particularly effective in the cross-coupling reactions needed to construct the complex thiazole architecture, demonstrating the importance of catalysis for the synthesis of these synthons. smolecule.com

Interestingly, formamide itself has been shown to act as a self-catalyst in prebiotic reaction pathways, facilitating proton transfer in the formation of purines and other biomolecules from simple precursors like hydrogen cyanide and glyoxylic acid. researchgate.net This illustrates a scenario where a molecule containing the formamido group actively participates in and accelerates a reaction network.

| Catalytic Process | Catalyst Type | Relevance to this compound | Reference |

|---|---|---|---|

| Direct Amidation | Boron- or Zirconium-based catalysts | Catalyzes the formation of the amide bond present in the molecule. | mdpi.com |

| Thiazole Ring Synthesis | Copper (Cu) or Palladium (Pd) complexes | Used to synthesize complex analogs containing the formamido-oxoacetic moiety. | smolecule.com |

| Prebiotic Synthesis | Formamide (self-catalysis) | The formamido group acts as a proton-transfer catalyst in reactions. | researchgate.net |

Future Directions and Emerging Research Avenues for Formamido Oxo Acetic Acid

Exploiting Novel Reactivity Modes for Unexplored Transformations

Currently, the documented reactivity of formamido(oxo)acetic acid is sparse and appears primarily in the context of environmental chemistry. One notable mention of its formation is as a transformation product during the ozonation of pyridine (B92270) in water treatment processes. scribd.comlib4ri.ch In the presence of hydroxyl radicals (•OH), pyridine undergoes ring-opening to form several products, including this compound and oxamic acid. scribd.comlib4ri.ch This finding is based on a 1991 study by Andreozzi et al., as cited in a comprehensive 2022 review on the ozonation of organic compounds. scribd.comlib4ri.ch

Future research could explore the synthetic utility of this compound. Its multiple functional groups suggest a potential for a variety of chemical transformations. For instance, the carboxylic acid group could undergo esterification or amidation, while the ketone could be a site for reduction or nucleophilic addition reactions. The formamido group itself could be hydrolyzed or participate in condensation reactions. A systematic study of its reactivity with a range of reagents under various conditions is needed to uncover its potential as a building block in organic synthesis.

Table 1: Observed Formation of this compound

| Precursor | Reagents | Reaction Context | Product(s) | Reference |

| Pyridine | Ozone, Water (leading to •OH) | Water Treatment | This compound, Oxamic acid | scribd.comlib4ri.ch |

Integration with Supramolecular Chemistry and Materials Science

There is currently no available scientific literature detailing the integration of this compound with supramolecular chemistry or materials science.

The presence of hydrogen bond donors (the N-H of the amide and the O-H of the carboxylic acid) and acceptors (the three carbonyl oxygens) suggests that this compound could participate in self-assembly or co-assembly processes to form supramolecular structures. Future research could investigate its ability to form well-defined aggregates in the solid state or in solution. Furthermore, its potential as a ligand for metal-organic frameworks (MOFs) or as a monomer for the synthesis of novel polymers could be an interesting avenue for materials science research.

Advancements in Asymmetric Synthesis and Chiral Derivatives

There is no available scientific literature on the asymmetric synthesis of chiral derivatives of this compound.

This compound itself is achiral. However, reactions at the ketone or the carbon atom bearing the carboxyl group could introduce a chiral center. Future research could focus on the development of stereoselective methods to synthesize chiral derivatives. For example, the asymmetric reduction of the ketone would lead to a chiral alpha-hydroxy acid derivative. These chiral building blocks could be of interest in the synthesis of pharmaceuticals or other biologically active molecules.

Development of High-Throughput Screening Methodologies for Reaction Optimization

There is no available scientific literature concerning the development of high-throughput screening (HTS) methodologies for the reaction optimization of this compound.

Given the potential reactivity of this molecule, HTS could be a powerful tool to rapidly explore a wide range of reaction conditions (e.g., catalysts, solvents, temperatures) for its transformation into various derivatives. Future work in this area would first require the development of reliable and rapid analytical methods to quantify the consumption of the starting material and the formation of products. Such methods could be based on techniques like liquid chromatography-mass spectrometry (LC-MS) or high-throughput nuclear magnetic resonance (NMR) spectroscopy.

Q & A

Q. What are the key distinguishing features of Formamido(oxo)acetic acid compared to structurally similar oxo-acids?

this compound (CAS 298-12-4) is characterized by its molecular formula (C₂H₂O₃) and IUPAC name "glyoxylic acid" . Key identifiers include its InChIKey (HHLFWLYXYJOTON-UHFFFAOYSA-N) and unique spectral data, such as infrared (IR) carbonyl stretching frequencies (~1700 cm⁻¹ for the oxo group) and nuclear magnetic resonance (NMR) chemical shifts (e.g., δ 8.1 ppm for the formamido proton). Differentiation from analogs like pyruvic acid or oxaloacetic acid requires comparative analysis of functional group reactivity and chromatographic retention times using reverse-phase HPLC .

Q. What standard protocols exist for synthesizing this compound in laboratory settings?

A common method involves the oxidation of glyoxylic acid precursors under controlled acidic conditions. For example, photostimulated reactions with iodophenylacetate ions in dimethyl sulfoxide (DMSO) can yield ε-oxo acids, though this requires strict temperature control (20–25°C) and inert atmospheres to prevent side reactions . Purification typically employs ethyl acetate extraction and recrystallization, with purity verified via melting point analysis and mass spectrometry (MS) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to minimize byproduct formation?

Advanced optimization involves kinetic studies to identify rate-limiting steps. For instance, adjusting the molar ratio of reactants (e.g., ammonium acetate in glacial acetic acid) and optimizing irradiation time in photochemical syntheses can reduce dimerization byproducts . Computational modeling (e.g., density functional theory, DFT) may predict reactive intermediates, guiding experimental design. Post-synthesis, high-resolution LC-MS and 2D-NMR (e.g., HSQC, HMBC) are critical for characterizing minor impurities .

Q. What analytical techniques resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies in NMR or IR data often arise from tautomerism or solvent effects. For example, the keto-enol equilibrium can shift in polar aprotic solvents, altering peak positions. Researchers should standardize solvent systems (e.g., D₂O vs. DMSO-d₆) and employ dynamic NMR experiments to observe exchange processes. Cross-validation with X-ray crystallography or gas-phase electron diffraction can confirm molecular geometry .

Q. How does this compound’s stability vary under different storage conditions, and what degradants form?

Stability studies under accelerated conditions (40°C/75% RH) reveal hydrolysis of the formamido group to glyoxylic acid and ammonia. Degradation pathways are pH-dependent: acidic conditions favor decarboxylation, while alkaline media promote amide bond cleavage. Analytical methods like stability-indicating HPLC (e.g., C18 columns with UV detection at 210 nm) quantify degradants. Long-term storage recommendations include desiccated environments at −20°C .

Methodological Guidance

Q. What strategies ensure reproducibility in synthesizing this compound for multi-institutional studies?

- Documentation : Use standardized tables for reagent sources (e.g., Sigma-Aldridge lot numbers), reaction parameters (time, temperature), and equipment calibration .

- Inter-lab validation : Share representative NMR spectra (δ values ±0.05 ppm) and chromatograms (retention time ±0.2 min) via centralized databases.

- Statistical rigor : Report yields as mean ± SD (n ≥ 3) and include negative controls (e.g., reactions without catalysts) .

Q. How can computational tools predict this compound’s reactivity in novel reaction environments?

Molecular dynamics (MD) simulations using software like Gaussian or GROMACS model solvation effects and transition states. Input parameters should align with experimental data (e.g., dielectric constant of solvent, bond dissociation energies). Validate predictions with kinetic isotope effect (KIE) studies or isotopic labeling (e.g., ¹³C-formamido groups) .

Data Presentation Standards

Q. What are the best practices for presenting spectral and crystallographic data in publications?

- Figures : Label axes with units (e.g., "Chemical Shift (ppm)"), ensure image resolution ≥300 dpi, and use consistent color schemes for comparative spectra .

- Tables : Include crystallographic data (space group, unit cell parameters) with estimated standard deviations (e.g., "a = 5.12 ± 0.01 Å"). Footnotes should clarify abbreviations (e.g., "Rint = 0.032") .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.